methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate
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Overview
Description
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a chemical compound known for its unique structure and properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a carbamodithioate group, which is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(E)-phenylmethylideneamino]carbamodithioate
- Methyl N-[(E)-naphthylmethylideneamino]carbamodithioate
- Methyl N-[(E)-pyridylmethylideneamino]carbamodithioate
Uniqueness
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is unique due to its anthracene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
Biological Activity
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an anthracene moiety linked to a carbamodithioate functional group. This structure is believed to contribute to its biological activity, particularly in anticancer and antimicrobial applications.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary data indicate that the compound possesses antimicrobial properties against various pathogens.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Inhibition of MCF-7 cell proliferation | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
Research Findings
Recent research has focused on enhancing the biological activity of similar compounds through structural modifications. For instance, methylation at specific positions on the anthracene ring has been shown to improve potency against cancer cells while maintaining low toxicity profiles.
Properties
CAS No. |
387361-60-6 |
---|---|
Molecular Formula |
C17H14N2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+ |
InChI Key |
FGPVCCRUCXLQHK-WOJGMQOQSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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